molecular formula C16H11N3O B12926864 2-Phenyl-6-(pyridin-2-yl)pyrimidine-4-carbaldehyde CAS No. 922726-32-7

2-Phenyl-6-(pyridin-2-yl)pyrimidine-4-carbaldehyde

Cat. No.: B12926864
CAS No.: 922726-32-7
M. Wt: 261.28 g/mol
InChI Key: WDRHZGFWFFYGJZ-UHFFFAOYSA-N
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Description

2-Phenyl-6-(pyridin-2-yl)pyrimidine-4-carbaldehyde is a heterocyclic compound that features a pyrimidine ring substituted with phenyl and pyridinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-6-(pyridin-2-yl)pyrimidine-4-carbaldehyde typically involves multi-step reactions. One common method includes the condensation of 2-aminopyridine with benzaldehyde to form an intermediate, which is then cyclized with formamide to yield the desired pyrimidine derivative . Reaction conditions often involve the use of solvents like ethanol or acetic acid and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement and cost reduction.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-6-(pyridin-2-yl)pyrimidine-4-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nitration using a mixture of nitric acid and sulfuric acid.

Major Products

    Oxidation: 2-Phenyl-6-(pyridin-2-yl)pyrimidine-4-carboxylic acid.

    Reduction: 2-Phenyl-6-(pyridin-2-yl)pyrimidine-4-methanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Properties

CAS No.

922726-32-7

Molecular Formula

C16H11N3O

Molecular Weight

261.28 g/mol

IUPAC Name

2-phenyl-6-pyridin-2-ylpyrimidine-4-carbaldehyde

InChI

InChI=1S/C16H11N3O/c20-11-13-10-15(14-8-4-5-9-17-14)19-16(18-13)12-6-2-1-3-7-12/h1-11H

InChI Key

WDRHZGFWFFYGJZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CC(=N2)C3=CC=CC=N3)C=O

Origin of Product

United States

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